molecular formula C24H26O10 B1249758 4',5'-Dihydro-11,5'-dihydroxy-4'-methoxytephrosin

4',5'-Dihydro-11,5'-dihydroxy-4'-methoxytephrosin

Cat. No. B1249758
M. Wt: 474.5 g/mol
InChI Key: RTUABMSWXKMPKI-JIEJDMOWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4',5'-dihydro-11,5'-dihydroxy-4'-methoxytephrosin is a member of the class of rotenones that is 4',5'-dihydrotephrosin substituted by hydroxy groups at positions 11 and 5' and a methoxy group at position 4'. It is isolated from the stems of Tephrosia toxicaria and exhibits antineoplastic activity. It has a role as a metabolite and an antineoplastic agent. It is an organic heteropentacyclic compound, an aromatic ether, a cyclic ketone, a tertiary alcohol, a secondary alcohol, a member of rotenones and a tertiary alpha-hydroxy ketone. It derives from a tephrosin.

Scientific Research Applications

Cancer Chemopreventive Properties

4',5'-Dihydro-11,5'-dihydroxy-4'-methoxytephrosin, isolated from the stems of Tephrosia toxicaria, has been evaluated for its potential cancer chemopreventive properties. It was assessed in vitro for its ability to induce quinone reductase, a phase II enzyme involved in detoxification, in cultured Hepa 1c1c7 mouse hepatoma cells. This compound was also tested in a mouse mammary organ culture assay for the inhibition of 7,12-dimethylbenz[a]anthracene (DMBA)-induced preneoplastic lesions, suggesting its potential role in cancer prevention (Jang et al., 2003).

properties

Product Name

4',5'-Dihydro-11,5'-dihydroxy-4'-methoxytephrosin

Molecular Formula

C24H26O10

Molecular Weight

474.5 g/mol

IUPAC Name

(1R,14R)-6,11,14-trihydroxy-5,17,18-trimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),10,15,17,19-hexaen-13-one

InChI

InChI=1S/C24H26O10/c1-23(2)22(27)20(31-5)18-15(34-23)7-11(25)17-19(18)33-16-9-32-12-8-14(30-4)13(29-3)6-10(12)24(16,28)21(17)26/h6-8,16,20,22,25,27-28H,9H2,1-5H3/t16-,20?,22?,24-/m1/s1

InChI Key

RTUABMSWXKMPKI-JIEJDMOWSA-N

Isomeric SMILES

CC1(C(C(C2=C(O1)C=C(C3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@]4(C3=O)O)OC)OC)O)OC)O)C

Canonical SMILES

CC1(C(C(C2=C(O1)C=C(C3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC)O)OC)O)C

synonyms

4',5'-dihydro-11,5'-dihydroxy-4'-methoxytephrosin
DDMT cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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